4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine sulfonyl group, a triazolyl pyrimidine moiety, and a benzamide backbone. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for numerous applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. The process often begins with the synthesis of the pyrrolidine sulfonyl chloride, which is then reacted with a suitable amine to form the sulfonamide. Concurrently, the triazolyl pyrimidine is synthesized through a series of cyclization reactions involving triazole and pyrimidine precursors. The final step involves coupling the sulfonamide with the triazolyl pyrimidine under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to streamline the synthesis process, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of nitro groups would produce amines .
Scientific Research Applications
4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide involves its interaction with specific molecular targets. The triazolyl pyrimidine moiety is known to bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions involved. The sulfonyl group may also play a role in stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Shares the triazole moiety but lacks the sulfonyl and pyrimidine groups.
N-(4-pyrimidinyl)benzamide: Contains the pyrimidine and benzamide groups but lacks the triazole and sulfonyl groups.
4-(pyrrolidine-1-sulfonyl)benzoic acid: Contains the sulfonyl and benzamide groups but lacks the triazole and pyrimidine groups.
Uniqueness
The uniqueness of 4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3S/c25-17(22-15-9-16(20-11-19-15)24-12-18-10-21-24)13-3-5-14(6-4-13)28(26,27)23-7-1-2-8-23/h3-6,9-12H,1-2,7-8H2,(H,19,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTYTEMGLFEDHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.